2-(Hydroxymethyl)-4-methoxyphenol
Overview
Description
2-(Hydroxymethyl)-4-methoxyphenol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a type of Schiff base, which is a class of organic compounds typically characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These compounds are known for their ability to form strong intermolecular and intramolecular hydrogen bonds, which can significantly influence their physical and chemical properties .
Synthesis Analysis
The synthesis of chlorinated 4-Methoxyphenols, which are structurally related to 2-(Hydroxymethyl)-4-methoxyphenol, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The purity and structure of the synthesized compounds are confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry . Similarly, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a compound closely related to the title molecule, is achieved through the reaction of o-vanillin with 2-chlorobenzylamine .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For instance, (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol has been studied using X-ray single crystal diffraction, revealing that both enol–imine and keto–amine tautomeric forms coexist in the asymmetric unit . The crystal structure of 2-methoxy-4(phenyliminomethyl)phenol has been determined to crystallize in the orthorhombic system with a non-centrosymmetric space group, which is significant for its non-linear optical properties .
Chemical Reactions Analysis
Schiff bases like 2-(Hydroxymethyl)-4-methoxyphenol can undergo various chemical reactions, including tautomerism, which is the interconversion between two structurally distinct forms (tautomers) that are in chemical equilibrium . The tautomeric forms are influenced by intramolecular hydrogen bonding and can have different physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols, including those similar to 2-(Hydroxymethyl)-4-methoxyphenol, have been extensively studied. These compounds can form strong intermolecular and intramolecular hydrogen bonds, which affect their thermodynamic properties such as enthalpies of formation, vapor pressure, and vaporization enthalpies . The presence of methoxy groups can influence the molecular weights and molecular weight distribution of polymerization products . Additionally, Schiff bases derived from methoxyphenols have been characterized for their antioxidant activity, with some showing significant activity in DPPH assays .
Safety And Hazards
The safety and hazards associated with a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would depend on its specific structure and properties. For example, certain compounds are considered hazardous by the OSHA Hazard Communication Standard and can cause skin irritation and serious eye irritation .
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-4-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONKOTZXAFSAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333079 | |
Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-methoxyphenol | |
CAS RN |
41951-76-2 | |
Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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